1-((5-Bromothiophen-2-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine
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Overview
Description
Scientific Research Applications
Alzheimer’s Disease Treatment
- A study synthesized new derivatives related to this compound to evaluate them as potential drug candidates for Alzheimer's disease. These compounds showed promising enzyme inhibition activity against acetylcholinesterase (AChE), a target in Alzheimer's treatment (Rehman et al., 2018).
Crystal Structure Analysis
- Research on the crystal structure of related compounds has been conducted. This includes the synthesis and crystal structure examination of compounds with similar sulfonyl and piperidine structures, which can provide insights into the compound's molecular geometry and potential interactions (Girish et al., 2008).
Biological Evaluation
- Another study focused on synthesizing and biologically evaluating 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which are structurally similar. These were screened against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies, highlighting their potential as enzyme inhibitors (Khalid et al., 2016).
Antibacterial Activity
- Several studies have synthesized derivatives of similar compounds and evaluated them for antibacterial properties. These studies found moderate to significant activity against Gram-negative and Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents (Khalid et al., 2016).
Anticancer Potential
- Research has been conducted on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids related to this compound, evaluating them as potential anticancer agents. These compounds have shown promising results in initial tests, suggesting their utility in cancer treatment (Rehman et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO4S3/c1-10(2)9-21(16,17)11-5-7-15(8-6-11)22(18,19)13-4-3-12(14)20-13/h3-4,10-11H,5-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQLWMMDJAYGQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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